molecular formula C11H11F3O2 B8312499 5-(Hydroxymethyl)-1-(trifluoromethyl)indan-1-ol

5-(Hydroxymethyl)-1-(trifluoromethyl)indan-1-ol

Cat. No. B8312499
M. Wt: 232.20 g/mol
InChI Key: COVZJLOJWRIAOB-UHFFFAOYSA-N
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Patent
US08987445B2

Procedure details

5-Bromoindan-1-one was treated in a similar manner to Reference examples 41-(1), (2) and (3) to give 5-(hydroxymethyl)-1-(trifluoromethyl)indan-1-ol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
BrC1C=C2C(=CC=1)C(=O)CC2.[CH:12]1([C:15]([C:21]2[CH:26]=[CH:25][C:24]([CH2:27][OH:28])=[CH:23][CH:22]=2)([OH:20])[C:16]([F:19])([F:18])[F:17])[CH2:14]C1>>[OH:28][CH2:27][C:24]1[CH:25]=[C:26]2[C:21](=[CH:22][CH:23]=1)[C:15]([C:16]([F:17])([F:18])[F:19])([OH:20])[CH2:12][CH2:14]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C2CCC(C2=CC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)C(C(F)(F)F)(O)C1=CC=C(C=C1)CO
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OCC=1C=C2CCC(C2=CC1)(O)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.